molecular formula C3H4O4 B127216 (1,3-13C2)Propanedioic acid CAS No. 99524-14-8

(1,3-13C2)Propanedioic acid

Cat. No.: B127216
CAS No.: 99524-14-8
M. Wt: 106.05 g/mol
InChI Key: OFOBLEOULBTSOW-SUEIGJEOSA-N
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Biochemical Analysis

Biochemical Properties

Malonic acid-1,3-13C2 plays a significant role in various biochemical reactions. It is involved in the biosynthesis of some phytoalexins, flavonoids, and many malonylated compounds . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme malonyl-CoA synthetase, which converts malonic acid to its acyl-CoA thioester . This interaction is crucial for the synthesis and elongation of fatty acids .

Cellular Effects

The effects of Malonic acid-1,3-13C2 on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of Microcystis aeruginosa, malonic acid has been shown to disrupt cell integrity and cause changes in cell morphology .

Molecular Mechanism

At the molecular level, Malonic acid-1,3-13C2 exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, in the case of malonyl-CoA synthetase, Malonic acid-1,3-13C2 binds to the enzyme and is converted to malonyl-CoA, a crucial intermediate in fatty acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Malonic acid-1,3-13C2 can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

Malonic acid-1,3-13C2 is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways

Transport and Distribution

The transport and distribution of Malonic acid-1,3-13C2 within cells and tissues involve various transporters and binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-13C2)Propanedioic acid typically involves the incorporation of carbon-13 isotopes into the malonic acid structure. One common method is the reaction of carbon-13 labeled acetic acid with chlorine to form carbon-13 labeled chloroacetic acid. This intermediate is then treated with sodium carbonate to produce the sodium salt, which undergoes nucleophilic substitution with sodium cyanide to yield carbon-13 labeled cyanoacetic acid. Hydrolysis of this compound with sodium hydroxide converts the cyano group to a carboxyl group, resulting in this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The final product is often purified through recrystallization or other separation techniques to achieve the desired isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: (1,3-13C2)Propanedioic acid undergoes various chemical reactions typical of carboxylic acids. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1,3-13C2)Propanedioic acid is extensively used in scientific research due to its isotopic labeling. Some key applications include:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying reaction mechanisms and metabolic pathways. This specificity allows for more precise and detailed analysis compared to non-labeled or differently labeled compounds .

Properties

IUPAC Name

(1,3-13C2)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOBLEOULBTSOW-SUEIGJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C](=O)O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583969
Record name (1,3-~13~C_2_)Propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99524-14-8
Record name (1,3-~13~C_2_)Propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99524-14-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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